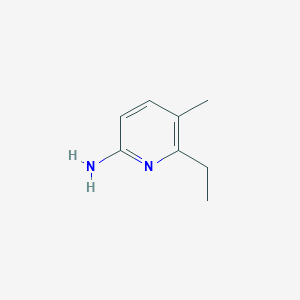

6-Ethyl-5-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethyl-5-methylpyridin-2-amine is a versatile chemical compound commonly used in scientific research. Its unique properties make it ideal for various applications, such as drug synthesis and catalyst development. This compound belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-ethylpyridine with ammonia under specific conditions. This reaction typically requires a catalyst, such as ammonium acetate, and is conducted at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Chichibabin reaction. This process entails the condensation of aldehydes in the presence of ammonia, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Ethyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

Substitution: Halogenating agents and nucleophiles are often used.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Various amine derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

6-Ethyl-5-methylpyridin-2-amine serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable precursor for more complex chemical entities. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its favorable reactivity profile.

| Application | Description |

|---|---|

| Synthesis of Pyridine Derivatives | Utilized in creating derivatives with enhanced biological activity. |

| Catalysts Development | Acts as a ligand in catalytic processes, enhancing reaction efficiency. |

Biological Applications

Development of Bioactive Compounds

Research has shown that this compound can be incorporated into bioactive compounds, particularly in the development of inhibitors targeting specific enzymes or receptors. For instance, it has been studied as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in various physiological processes.

Case Study: nNOS Inhibition

In a study focused on improving the permeability of nNOS inhibitors, this compound demonstrated significant potency against both rat and human nNOS, with Ki values of 16 nM and 13 nM respectively, while showing high selectivity over other isoforms . This highlights its potential as a therapeutic agent in neurological disorders.

Medicinal Chemistry

Drug Discovery and Development

The compound has been recognized for its role in drug discovery processes. Its ability to modulate biological targets makes it a candidate for developing new therapeutics. The versatility of this compound allows it to be tailored for specific pharmacological profiles.

Industrial Applications

Catalyst Production

In industrial chemistry, this compound is utilized in the production of catalysts that facilitate various chemical reactions. Its structural properties contribute to the efficiency and selectivity of these catalysts, making them essential in manufacturing processes.

Mecanismo De Acción

The mechanism of action of 6-Ethyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 2-Methyl-5-ethylpyridine

- 2-Methyl-5-vinylpyridine

- 2,4-Dimethylpyridine

Comparison: 6-Ethyl-5-methylpyridin-2-amine stands out due to its unique combination of ethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Actividad Biológica

6-Ethyl-5-methylpyridin-2-amine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound belongs to the class of compounds known as pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom. Its molecular structure can be represented as follows:

- Chemical Formula: C₇H₈N₂

- Molecular Weight: 136.15 g/mol

The compound's structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate their activity, which can lead to various biological effects such as antimicrobial and anticancer activities. The compound's ability to form hydrogen bonds with biological molecules enhances its potential as a pharmacological agent.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt critical cellular processes in microorganisms.

- Anticancer Properties: Research indicates that this compound may possess anticancer properties, potentially acting through apoptosis induction in cancer cells .

- Neuroprotective Effects: Preliminary studies suggest that the compound may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes:

- Chichibabin Reaction: This method involves the condensation of aldehydes in the presence of ammonia, often utilizing ammonium acetate as a catalyst under controlled temperature and pressure conditions.

- Ammonia Reaction: A common approach is the reaction of 2-methyl-5-ethylpyridine with ammonia, requiring specific catalysts and conditions for optimal yield.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Example Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its effects on Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory activity at concentrations ranging from 50 to 200 μg/mL, outperforming traditional antibiotics in certain assays .

Example Case Study: Anticancer Activity

Another study explored the anticancer properties of this compound against human breast cancer cell lines (MCF7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 μM, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

6-ethyl-5-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKXRLLMPYAIMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.